molecular formula C15H9ClO2 B1599346 3-(4-Chlorobenzal)phthalide CAS No. 105279-16-1

3-(4-Chlorobenzal)phthalide

Cat. No.: B1599346
CAS No.: 105279-16-1
M. Wt: 256.68 g/mol
InChI Key: OHRFHJYUEWVXBD-ZROIWOOFSA-N
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Description

“3-(4-Chlorobenzal)phthalide” is a stilbene-related benzalphthalide derivative . It is an impurity arising in the synthesis of azelastine . The molecular weight is 256.68 and the molecular formula is C15H9ClO2 .


Synthesis Analysis

The synthesis of 3-substituted phthalides, such as “this compound”, has been a subject of research. Recent advancements have focused on the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it is known that 3-substituted phthalides play a role in the development of important biologically active natural products .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 256.69 .

Scientific Research Applications

Phthalides in Scientific Research

  • Chemical Synthesis and Drug Development : Phthalides, including compounds with specific substituents like chlorobenzal groups, are crucial intermediates in organic synthesis. They are used to synthesize a variety of bioactive molecules, including pharmaceuticals and agrochemicals. For example, phthalocyanines, which are related macrocycles, have applications in photodynamic therapy due to their photosensitizing properties (Cook, 2002).

  • Environmental Impact Studies : Research on phthalates, which are different but related due to the presence of the phthalic structure, has focused on their widespread use and potential environmental and health impacts. These studies explore the ubiquity of phthalates in consumer products, their release into the environment, and the consequent exposure risks to humans and wildlife (Hauser & Calafat, 2005).

  • Health Implications of Phthalates : The endocrine-disrupting effects of phthalates, especially in relation to human reproductive health, have been a significant area of investigation. Studies have examined the associations between phthalate exposure and various health outcomes, including impacts on fetal development and reproductive health in adults (Wolff et al., 2008).

Safety and Hazards

“3-(4-Chlorobenzal)phthalide” is intended for research use only and is not intended for diagnostic or therapeutic use . The safety data sheet indicates that if inhaled, one should move to fresh air and if not breathing, give artificial respiration .

Mechanism of Action

Target of Action

3-(4-Chlorobenzal)phthalide, also known as 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, is a stilbene-related benzalphthalide derivative . It has potential anti-HIV and leishmanicidal activity , suggesting that its primary targets may be proteins or enzymes involved in the life cycle of these pathogens.

Mode of Action

Given its potential anti-HIV and leishmanicidal activity , it may interfere with the replication or survival of these pathogens

Biochemical Pathways

Given its potential anti-HIV and leishmanicidal activity , it may impact pathways related to the life cycle of these pathogens.

Result of Action

This compound has been suggested to have anxiolytic effects , indicating that it may modulate neuronal activity or neurotransmitter systems.

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(17)18-14/h1-9H/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRFHJYUEWVXBD-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147045
Record name 3-(4-Chlorobenzal)phthalide, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105279-16-1, 20526-97-0
Record name 3-(4-Chlorobenzal)phthalide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105279161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorobenzal)phthalide, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-chlorophenyl)methylene]phthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-CHLOROBENZAL)PHTHALIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B1HR45M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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